molecular formula C14H24N2O4S B7091784 ethyl (2R,3R,6S)-1-[2-(2-amino-2-oxoethyl)sulfanylacetyl]-2,6-dimethylpiperidine-3-carboxylate

ethyl (2R,3R,6S)-1-[2-(2-amino-2-oxoethyl)sulfanylacetyl]-2,6-dimethylpiperidine-3-carboxylate

Cat. No.: B7091784
M. Wt: 316.42 g/mol
InChI Key: SNRCWTDVCPHOCO-HBNTYKKESA-N
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Description

Ethyl (2R,3R,6S)-1-[2-(2-amino-2-oxoethyl)sulfanylacetyl]-2,6-dimethylpiperidine-3-carboxylate is a complex organic compound with a multifaceted chemical structure. This compound finds significant relevance in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of ethyl (2R,3R,6S)-1-[2-(2-amino-2-oxoethyl)sulfanylacetyl]-2,6-dimethylpiperidine-3-carboxylate typically involves multi-step organic synthesis techniques.

  • Key steps include the formation of piperidine rings, introduction of sulfanylacetyl groups, and esterification processes.

  • The reaction conditions often require controlled temperature, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods:
  • Industrially, large-scale production employs more refined techniques, leveraging continuous flow chemistry and advanced catalytic methods to maximize efficiency.

  • The scalability of these processes is crucial to meet the demands of various sectors that utilize this compound.

Chemical Reactions Analysis

Types of Reactions:

  • Ethyl (2R,3R,6S)-1-[2-(2-amino-2-oxoethyl)sulfanylacetyl]-2,6-dimethylpiperidine-3-carboxylate can undergo several chemical reactions including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation typically uses reagents such as potassium permanganate or chromium trioxide.

  • Reduction might involve hydride donors like sodium borohydride.

  • Substitution reactions can be facilitated using alkyl halides in the presence of suitable bases or acids.

Major Products:
  • The major products from these reactions vary based on the reagents and conditions but may include derivatives with altered functional groups, impacting the compound's reactivity and applications.

Scientific Research Applications

Chemistry:

  • Utilized in studying reaction mechanisms and developing new synthetic pathways.

  • Serves as a building block for synthesizing complex organic molecules.

Biology:
  • Explored for its biological activity, potentially interacting with various biomolecules.

Medicine:
  • Investigated for its pharmacological properties, including potential use in drug development.

Industry:
  • Used in the production of specialized materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

  • The compound exerts its effects through interactions with molecular targets, which may include enzymes, receptors, or other proteins.

  • The exact mechanism involves binding to these targets and modulating their activity, which can influence biological pathways and physiological responses.

Comparison with Similar Compounds

Ethyl (2R,3R,6S)-1-[2-(2-amino-2-oxoethyl)sulfanylacetyl]-2,6-dimethylpiperidine-3-carboxylate is unique due to its specific stereochemistry and functional groups.

Similar Compounds:
  • Compounds like ethyl (2S,3S,6R)-1-[2-(2-amino-2-oxoethyl)sulfanylacetyl]-2,6-dimethylpiperidine-3-carboxylate differ in stereochemistry.

  • Other derivatives might include variations in the sulfanylacetyl group or modifications to the piperidine ring.

Its distinct structure and properties make this compound a valuable compound for ongoing scientific research and industrial applications.

Properties

IUPAC Name

ethyl (2R,3R,6S)-1-[2-(2-amino-2-oxoethyl)sulfanylacetyl]-2,6-dimethylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4S/c1-4-20-14(19)11-6-5-9(2)16(10(11)3)13(18)8-21-7-12(15)17/h9-11H,4-8H2,1-3H3,(H2,15,17)/t9-,10+,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRCWTDVCPHOCO-HBNTYKKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N(C1C)C(=O)CSCC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H](N([C@@H]1C)C(=O)CSCC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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